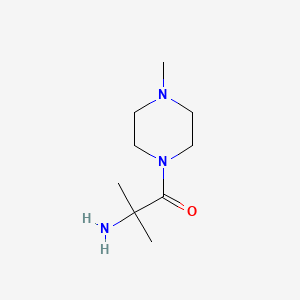

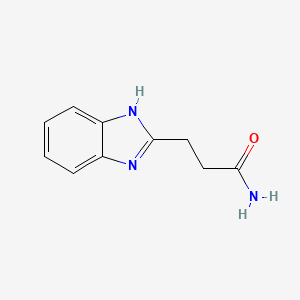

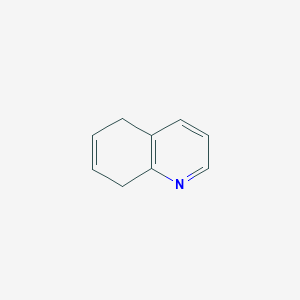

![molecular formula C10H6O2 B3350286 苯并[1,2-b:5,4-b']二呋喃 CAS No. 267-56-1](/img/structure/B3350286.png)

苯并[1,2-b:5,4-b']二呋喃

描述

Benzo[1,2-b:5,4-b’]difuran (BDF) is a furan-based fused aromatic unit . It has attracted research interest as a building block due to its promising photoelectric properties . Its enhanced quinoid character, dense packing, low energy level, and low steric hindrance result in an enhanced photovoltaic efficiency .

Synthesis Analysis

BDF-based polymers have been synthesized using various strategies. For instance, a novel BDF-based polymer (PDiFPBDF-TBz, F13) was designed and synthesized with a wide bandgap of 1.93 eV . Another approach involved the synthesis of a 4,8-dialkoxy-benzo[1,2-b:4,5-b’]difuran unit . A direct synthesis of 4,8-functionalized BDFs has also been developed .Molecular Structure Analysis

The structure of BDF-based polymers has been verified by 1H NMR and elemental analysis . The molecular weight was determined by gel permeation chromatography (GPC) and the thermal properties were investigated by thermogravimetric analysis (TGA) .Chemical Reactions Analysis

BDF-based polymers have been used in various chemical reactions. For example, a new low bandgap conjugated polymer was synthesized from thieno-[3,4-b]thiophene and BDF units by Stille coupling reactions .Physical and Chemical Properties Analysis

BDF-based polymers possess desirable properties such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment . They show a higher degree of conjugation with reduced twisting between adjacent units, smaller π-stacking distance, and improved solubility .科学研究应用

光伏应用: BDF 已被用作光伏聚合物中的构建模块。Huo 等人(2012 年)合成了一种含有 BDF 的光伏低带隙聚合物,该聚合物表现出 5.0% 的功率转换效率,突显了其在太阳能转换中的潜力 (Huo 等人,2012 年).

电子和荧光性质: Hayashi 等人(2016 年)对包括 BDF 在内的各种苯并二呋喃类似物的电子光谱和荧光量子产率进行了比较研究。这项研究提供了对 BDF 的给/受电子特性的见解,这对电子应用至关重要 (Hayashi 等人,2016 年).

有机电子: 已合成基于 BDF 的供体-受体共聚物,用于聚合物太阳能电池。Liu 等人(2012 年)报道了三种新型的基于 BDF 的共轭聚合物,它们具有优异的溶解性和成膜性能,展示了它们在有机电子器件中的潜力 (Liu 等人,2012 年).

有机电子: Tsuji 等人(2011 年)开发了一种合成四芳基取代的 BDF 的方法,该方法具有高电荷载流子迁移率,表明它们适用于有机电子应用 (Tsuji 等人,2011 年).

合成方法: Liang 等人(2007 年)报道了使用钯催化的双环化构建多取代 BDF 的有效合成路线。这项工作有助于 BDF 及其衍生物的合成化学,扩展了其在各个领域的应用 (Liang 等人,2007 年).

作用机制

属性

IUPAC Name |

furo[3,2-f][1]benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRKRVJBOXCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC3=C(C=CO3)C=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618410 | |

| Record name | Benzo[1,2-b:5,4-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267-56-1 | |

| Record name | Benzo[1,2-b:5,4-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3350234.png)

![3-[Benzyl(phenyl)amino]propanenitrile](/img/structure/B3350236.png)

![1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)-](/img/structure/B3350265.png)

![1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B3350271.png)

![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)